3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with 2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-(3,4-dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C20H13Cl2NO2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C20H13Cl2NO2/c21-15-8-5-11(10-16(15)22)9-12-6-7-14-18(20(24)25)13-3-1-2-4-17(13)23-19(12)14/h1-5,8-10H,6-7H2,(H,24,25) |
InChI Key |
SUQNGDIEEBYGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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